

What are the chemical properties of S-Sulfo-L-cysteine sodium salt?

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Compound of Interest

Compound Name: *S-Sulfo-L-cysteine sodium salt*

Cat. No.: *B10768513*

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S-Sulfo-L-cysteine Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to **S-Sulfo-L-cysteine sodium salt**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cellular biology.

Chemical Properties

S-Sulfo-L-cysteine sodium salt is a derivative of the amino acid L-cysteine. It is increasingly utilized in biopharmaceutical manufacturing and research as a stable substitute for L-cysteine in cell culture media. The sulfonation of the thiol group enhances its stability against oxidation, a common issue with free cysteine.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of **S-Sulfo-L-cysteine sodium salt**.

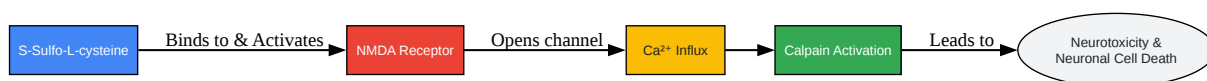
Property	Value	Reference
Molecular Formula	C ₃ H ₆ NNaO ₅ S ₂	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight	223.2 g/mol	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Solubility	Soluble in water (up to 100 mM)	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Storage Temperature	-20°C	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Stability	Stable under recommended storage conditions. More stable than L-cysteine in solution.	--INVALID-LINK--, --INVALID-LINK--

Biological Activity and Signaling Pathways

S-Sulfo-L-cysteine is a structural analog of the excitatory neurotransmitter glutamate and has been shown to interact with glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor and metabotropic glutamate receptors (mGluRs).

NMDA Receptor Agonism and Excitotoxicity

S-Sulfo-L-cysteine acts as an agonist at the NMDA receptor. In conditions such as Molybdenum Cofactor Deficiency (MoCD), an accumulation of S-sulfocysteine can lead to excitotoxic neurodegeneration. The binding of S-sulfocysteine to the NMDA receptor triggers a signaling cascade that results in neuronal cell death.

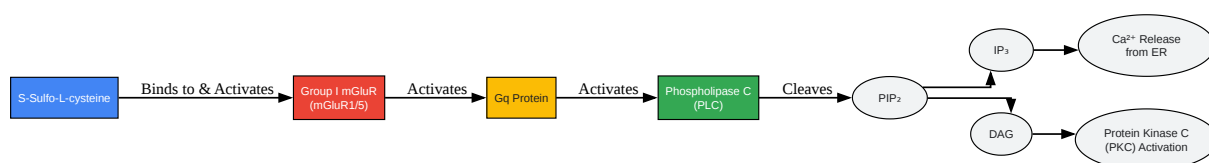


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S-Sulfo-L-cysteine induced NMDA receptor-mediated excitotoxicity.

Metabotropic Glutamate Receptor (mGluR) Interaction

S-Sulfo-L-cysteine and other sulfur-containing amino acids can also act as agonists at Group I metabotropic glutamate receptors (mGluR1 and mGluR5). Activation of these G-protein coupled receptors initiates a distinct signaling cascade involving the activation of phospholipase C (PLC).



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General signaling pathway for Group I metabotropic glutamate receptors.

Experimental Protocols

Synthesis of S-Sulfo-L-cysteine Sodium Salt

A general method for the synthesis of **S-Sulfo-L-cysteine sodium salt** involves the direct sulfonation of L-cysteine.

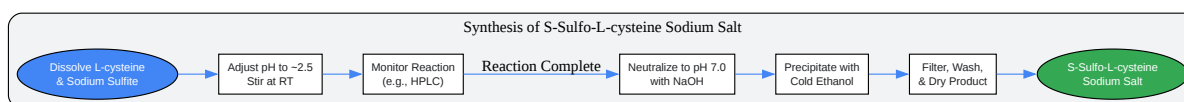
Materials:

- L-cysteine hydrochloride monohydrate
- Sodium sulfite
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethanol

- Deionized water

Procedure:

- Dissolve L-cysteine hydrochloride monohydrate in deionized water.
- Add an equimolar amount of sodium sulfite to the solution.
- Adjust the pH of the solution to approximately 2.5 with HCl to facilitate the reaction.
- Stir the reaction mixture at room temperature for 24-48 hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
- Upon completion, adjust the pH to 7.0 with NaOH to neutralize the solution and form the sodium salt.
- Precipitate the product by adding an excess of cold ethanol.
- Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.



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Workflow for the synthesis of **S-Sulfo-L-cysteine sodium salt**.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section outlines a representative method for the quantitative analysis of **S-Sulfo-L-cysteine sodium salt**. The actual parameters may require optimization based on the specific instrumentation and sample matrix.

Instrumentation and Columns:

- HPLC system with a UV or mass spectrometry (MS) detector.
- A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m) or a mixed-mode column (e.g., anion-exchange and reversed-phase) is suitable.

Mobile Phase and Gradient:

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Program:
 - 0-5 min: 5% B
 - 5-15 min: 5-95% B
 - 15-20 min: 95% B
 - 20-21 min: 95-5% B
 - 21-25 min: 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 μ L
- Detection: UV at 210 nm or MS with electrospray ionization (ESI) in negative mode.

Sample Preparation:

- Accurately weigh and dissolve the **S-Sulfo-L-cysteine sodium salt** standard or sample in the mobile phase A to a known concentration.
- Filter the solution through a 0.45 μ m syringe filter before injection.

Calibration:

- Prepare a series of standard solutions of known concentrations.
- Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
- Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Conclusion

S-Sulfo-L-cysteine sodium salt is a stable and versatile compound with significant applications in cell culture and neuroscience research. Its well-defined chemical properties and biological activities make it a valuable tool for scientists and drug development professionals. The methodologies provided in this guide offer a starting point for the synthesis and analysis of this important molecule.

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